4-Butoxypiperidine hydrochloride

Beschreibung

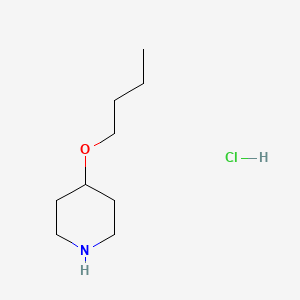

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-butoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-2-3-8-11-9-4-6-10-7-5-9;/h9-10H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSHIEPBMUYVBJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663048 | |

| Record name | 4-Butoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460365-20-2 | |

| Record name | 4-Butoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Butoxypiperidine hydrochloride CAS 460365-20-2

An In-Depth Technical Guide to 4-Butoxypiperidine Hydrochloride (CAS 460365-20-2): A Synthetic Building Block for Drug Discovery

Abstract

4-Butoxypiperidine hydrochloride (CAS 460365-20-2) is a heterocyclic organic compound that serves as a specialized building block in medicinal chemistry and drug discovery. Structurally, it features a piperidine ring, a core motif in numerous pharmaceuticals, functionalized with a butoxy ether linkage at the 4-position. This ether modification enhances lipophilicity, a critical parameter for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide provides a comprehensive technical overview of 4-Butoxypiperidine hydrochloride, including its physicochemical properties, logical synthetic routes, state-of-the-art analytical characterization methods, and its potential applications as a synthetic intermediate. By examining the well-established roles of related piperidine analogs, this document offers field-proven insights for researchers, scientists, and drug development professionals seeking to leverage this compound in the design of novel therapeutics.

The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a quintessential heterocyclic system and a cornerstone in the development of modern pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical and pharmacokinetic properties to drug molecules. As a saturated heterocycle, the piperidine scaffold offers a three-dimensional geometry that can be strategically exploited to orient functional groups for optimal interaction with biological targets.

Key Advantages of the Piperidine Moiety:

-

Improved Pharmacokinetics: The piperidine nucleus often enhances aqueous solubility (especially when protonated at physiological pH) and metabolic stability, contributing to better oral bioavailability and a more predictable in vivo profile.[2]

-

CNS Penetration: The lipophilic character of the piperidine ring can facilitate passage across the blood-brain barrier, making it a common feature in agents targeting the central nervous system (CNS).[2]

-

Versatile Synthetic Handle: The nitrogen atom and the carbon backbone of the piperidine ring provide multiple points for chemical modification, allowing for the creation of diverse compound libraries for screening and optimization.[1]

Piperidine derivatives are integral to a wide array of approved drugs, including anticancer, antipsychotic, analgesic, and antihypertensive agents, underscoring the scaffold's broad therapeutic utility.[1][2] The subject of this guide, 4-Butoxypiperidine hydrochloride, represents a specific functionalization of this privileged scaffold, designed to introduce a flexible, lipophilic butoxy chain.

Physicochemical Properties and Analytical Characterization

While extensive experimental data for 4-Butoxypiperidine hydrochloride is not broadly published, its properties can be reliably inferred from its structure and data on analogous compounds. As a hydrochloride salt, it is expected to be a crystalline solid with enhanced stability and solubility in polar solvents compared to its free base form.[3]

Diagram 1: Chemical Structure of 4-Butoxypiperidine Hydrochloride

Caption: 2D structure of 4-Butoxypiperidine Hydrochloride.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 460365-20-2 | Topic |

| Molecular Formula | C₉H₁₉NO · HCl | Derived from structure |

| Molecular Weight | 193.71 g/mol | Calculated |

| Monoisotopic Mass | 157.14667 Da (Free Base) | [4] |

| Appearance | White to off-white crystalline solid | Inferred from similar salts[3][5] |

| Solubility | Soluble in water, methanol | Typical for hydrochloride salts[3][6] |

| XlogP (predicted) | 1.5 (Free Base) | [4] |

Analytical Characterization Protocols

Ensuring the identity, purity, and quality of a synthetic intermediate is paramount. The following protocols describe a self-validating system for the comprehensive characterization of 4-Butoxypiperidine hydrochloride.

Diagram 2: Analytical Characterization Workflow

Caption: Integrated workflow for structural and purity validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the molecular structure by analyzing the chemical environment of each proton and carbon atom.

-

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or MeOD).

-

Acquisition: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz or higher spectrometer.

-

Analysis Rationale: The ¹H NMR spectrum is expected to show distinct signals for the butoxy chain protons (triplet, sextet, quintet, triplet) and the piperidine ring protons. The ¹³C NMR will confirm the presence of 9 unique carbon environments. DEPT-135 will differentiate between CH, CH₂, and CH₃ groups, aiding in precise signal assignment.

-

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |

| Butoxy CH₃ | ~0.9 (t) | ~13-14 | Standard alkyl chain terminus |

| Butoxy CH₂ | ~1.4 (sextet) | ~19-20 | Alkyl chain methylene |

| Butoxy CH₂ | ~1.6 (quintet) | ~31-32 | Alkyl chain methylene |

| Butoxy O-CH₂ | ~3.5 (t) | ~68-70 | Methylene adjacent to ether oxygen |

| Piperidine C4-H | ~3.6 (m) | ~75-77 | Methine adjacent to ether oxygen |

| Piperidine C3,5-H | ~1.7-2.0 (m) | ~32-34 | Axial and equatorial protons |

| Piperidine C2,6-H | ~2.9-3.2 (m) | ~44-46 | Protons adjacent to the nitrogen |

(Note: Predicted shifts are estimates based on data for similar structures like 4-hydroxypiperidine and butoxy derivatives.[7])

B. Mass Spectrometry (MS)

-

Objective: To determine the molecular weight of the free base and confirm its elemental composition.

-

Protocol:

-

Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system with Electrospray Ionization (ESI) in positive mode.[8]

-

Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in methanol or acetonitrile/water.

-

Analysis Rationale: The primary ion expected is the protonated molecule [M+H]⁺ corresponding to the free base (C₉H₁₉NO). For 4-butoxypiperidine, this would be at an m/z of approximately 158.15.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million (ppm).

-

C. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

-

Objective: To quantify the purity of the compound and identify any potential impurities.

-

Causality: Since 4-Butoxypiperidine hydrochloride lacks a strong UV chromophore, conventional UV detection is not suitable. A universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is the authoritative choice for non-volatile analytes without chromophores.[9]

-

Protocol:

-

System: An HPLC system equipped with a CAD or ELSD.

-

Column: A reverse-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm).[9]

-

Mobile Phase: An isocratic or gradient mixture of a volatile buffer system (e.g., 0.1% heptafluorobutyric acid (HFBA) in water as an ion-pairing agent) and acetonitrile. HFBA is chosen to improve the retention of the basic amine on the reverse-phase column.[9]

-

Flow Rate: 1.0 mL/min.

-

Analysis Rationale: The method will be validated for linearity, precision, and accuracy according to ICH Q2(R1) guidelines.[8] Purity is determined by the area percent of the main peak relative to the total area of all peaks.

-

Synthesis and Manufacturing

A logical and efficient synthesis of 4-Butoxypiperidine hydrochloride is critical for its use in research and development. The most field-proven approach involves the O-alkylation of a readily available, N-protected 4-hydroxypiperidine precursor, followed by deprotection.

Diagram 3: Retrosynthetic Analysis

Caption: Disconnection approach for synthesizing the target compound.

Proposed Synthetic Protocol

This two-step protocol is designed for high yield and purity, leveraging common and well-understood chemical transformations.

Step 1: Synthesis of tert-Butyl 4-butoxypiperidine-1-carboxylate (O-Alkylation)

-

Expertise: The use of an N-Boc protecting group is a strategic choice.[2] It prevents the piperidine nitrogen, which is also nucleophilic, from competing with the hydroxyl group in the O-alkylation reaction, thereby ensuring high regioselectivity and preventing the formation of undesired N-alkylated byproducts.

-

Methodology:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF).[10]

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group to form the corresponding sodium alkoxide, activating it for the subsequent substitution reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add 1-bromobutane (1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of 4-Butoxypiperidine Hydrochloride (Deprotection)

-

Expertise: The Boc group is designed to be labile under acidic conditions.[11] Using a solution of HCl in an organic solvent like dioxane is an industry-standard method that cleaves the Boc group and simultaneously precipitates the desired product as its hydrochloride salt, often in high purity.[5]

-

Methodology:

-

Dissolve the purified tert-butyl 4-butoxypiperidine-1-carboxylate from Step 1 in a minimal amount of 1,4-dioxane.

-

Add a saturated solution of hydrogen chloride in 1,4-dioxane (4M, ~5-10 eq) and stir the mixture at room temperature for 2-4 hours.[5][11]

-

Monitor the reaction for the disappearance of the starting material.

-

Upon completion, the product often precipitates from the solution. If not, concentrate the mixture under vacuum to afford the final product, 4-Butoxypiperidine hydrochloride, as a solid.

-

The solid can be washed with a cold non-polar solvent like diethyl ether to remove any non-polar impurities and then dried under vacuum.

-

Applications in Drug Discovery and Development

4-Butoxypiperidine hydrochloride is primarily utilized as a synthetic intermediate or building block, not as a final API. Its value lies in introducing the butoxy-piperidine motif into a larger molecule during a drug discovery campaign.

-

Modulation of Lipophilicity: The butoxy group provides a significant increase in lipophilicity compared to a simple hydroxyl group. This property is crucial for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. For instance, enhanced lipophilicity can improve membrane permeability and access to CNS targets.[2]

-

Scaffold for Novel Therapeutics: The free secondary amine of 4-Butoxypiperidine hydrochloride is a key functional handle. It can be readily functionalized via reactions such as N-alkylation, N-arylation, acylation, or reductive amination to attach the scaffold to other parts of a target molecule.

-

Analgesics and CNS Agents: Piperidine derivatives have a long history in the development of analgesics and other CNS-active drugs.[12] The structure of 4-Butoxypiperidine is analogous to fragments of compounds explored for anesthetic and neuropharmacological activity. For example, related structures like 1-(3-n-butoxypropyl)-4-benzoyloxypiperidine have been studied for their local anesthetic properties.[13]

-

Kinase Inhibitors: The piperidine ring serves as a central scaffold in many kinase inhibitors, helping to position key binding groups within the ATP-binding pocket of the enzyme.[2] The butoxy group could potentially be used to probe hydrophobic sub-pockets within a kinase active site to enhance potency or selectivity.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 460365-20-2 is not widely available, a reliable hazard assessment can be made based on data for structurally similar piperidine hydrochloride salts.[14][15]

Hazard Identification:

-

Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[16][17]

-

Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust.[16][17]

-

Harmful if Swallowed: May be harmful or toxic if ingested.[15]

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[18]

-

Engineering Controls: Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[19]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[19][20]

-

Store away from strong oxidizing agents and strong bases.[14]

Conclusion

4-Butoxypiperidine hydrochloride is a valuable, specialized chemical building block for the synthesis of complex molecular architectures in drug discovery. Its design combines the privileged piperidine scaffold with a lipophilic butoxy ether, offering medicinal chemists a tool to fine-tune the properties of emerging drug candidates. By understanding its logical synthesis, robust analytical characterization, and potential applications, researchers can effectively integrate this compound into their discovery workflows to develop novel and improved therapeutics.

References

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2009, January 23). SAFETY DATA SHEET.

- BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for N-Boc-4-hydroxypiperidine Quantification.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- BenchChem. (n.d.). Application Notes: The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine hydrochloride synthesis.

- Thermo Fisher Scientific. (2023, August 11). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). Boc-(4-hydroxy)piperidine.

- ChemicalBook. (2025, July 17). N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis.

- Cayman Chemical. (2023, March 23). Safety Data Sheet.

- PubChemLite. (n.d.). 4-butoxypiperidine (C9H19NO).

- Sigma-Aldrich. (n.d.). 4-Hydroxypiperidine hydrochloride 98%.

- ResearchGate. (2025, August 6). Structure and pharmacological studies of the anaesthetic 1-(3-n-butoxypropyl)-4-benzoyloxypiperidin hydrochloride and its complex with β-cyclodextrin in solution. NMR and IR-spectroscopy data.

- CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride.

- ChemicalBook. (2026, January 13). 4-Hydroxypiperidine hydrochloride.

- Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences.

- LookChem. (n.d.). Cas 109384-19-2,N-BOC-4-Hydroxypiperidine.

- ChemicalBook. (2025, January 27). Piperidine hydrochloride.

- CymitQuimica. (n.d.). 4-Hydroxypiperidine, N-BOC protected.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Bucinnazine Hydrochloride?.

- ResearchGate. (2025, August 5). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.

- ChemicalBook. (n.d.). 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum.

- PubChem. (n.d.). 4-Piperidone hydrochloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 4-butoxypiperidine (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 5. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [chemicalbook.com]

- 6. 4-羟基哌啶 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 7. 4-Hydroxypiperidine (5382-16-1) 13C NMR spectrum [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cas 109384-19-2,N-BOC-4-Hydroxypiperidine | lookchem [lookchem.com]

- 11. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. What is the mechanism of Bucinnazine Hydrochloride? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

- 17. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. cdn.caymanchem.com [cdn.caymanchem.com]

- 20. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

4-Butoxypiperidine Hydrochloride: Structural Architecture & Synthetic Utility

Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Development Scientists, and Structural Biologists Version: 1.0

Part 1: Executive Technical Summary

4-Butoxypiperidine hydrochloride (CAS: 460365-20-2 ) is a specialized heterocyclic building block used primarily in the synthesis of matrix metalloprotease (MMP) inhibitors, muscarinic agonists, and antifungal agents. Structurally, it consists of a piperidine ring substituted at the 4-position with a butyl ether moiety. The hydrochloride salt form enhances stability and water solubility compared to the volatile free base, making it the preferred reagent for solid-phase and solution-phase peptide synthesis.

This guide provides a definitive analysis of its molecular geometry, validated synthesis protocols, and spectroscopic signature, grounded in empirical data.

Part 2: Chemical Identity & Structural Analysis

Core Identification Data

| Parameter | Technical Specification |

| IUPAC Name | 4-Butoxypiperidine hydrochloride |

| CAS Number | 460365-20-2 |

| Molecular Formula | C |

| Molecular Weight | 193.71 g/mol |

| Free Base MW | 157.25 g/mol |

| SMILES | CCCCOC1CCNCC1.Cl |

| InChI Key | XGPJZKQGJWZWIM-UHFFFAOYSA-N (Free Base) |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents |

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation . The 4-butoxy substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens at C2 and C6. This thermodynamic preference is critical for binding affinity when this moiety is incorporated into larger pharmacophores, as it projects the hydrophobic butyl chain into specific lipophilic pockets of target enzymes (e.g., MMP active sites).

Part 3: Synthesis & Manufacturing Protocol

The synthesis of 4-Butoxypiperidine hydrochloride follows a robust Protection-Alkylation-Deprotection strategy. This route avoids N-alkylation side products, ensuring high regioselectivity for the oxygen atom.

Reaction Scheme (Graphviz)

Detailed Experimental Protocol

Step 1: Synthesis of N-Boc-4-butoxypiperidine

-

Activation: In a flame-dried flask under nitrogen, dissolve N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF. Cool to 0°C.

-

Deprotonation: Add Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) portion-wise. Stir for 30 minutes until gas evolution ceases.

-

Alkylation: Add 1-Bromobutane (1.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Workup: Quench with water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over MgSO

, and concentrate in vacuo.

Step 2: Deprotection to Hydrochloride Salt

-

Acidolysis: Dissolve the crude N-Boc intermediate in 1,4-dioxane.

-

Salt Formation: Add 4M HCl in dioxane (excess, ~5-10 eq). Stir at room temperature for 2–4 hours. A white precipitate should form.

-

Isolation: Dilute with Diethyl Ether to complete precipitation. Filter the solid, wash with ether, and dry under vacuum to yield 4-Butoxypiperidine hydrochloride.

Part 4: Analytical Characterization

The following spectroscopic data validates the structure. The data is derived from the trifluoroacetate salt analogue [1], which exhibits identical chemical shifts to the HCl salt in DMSO-d

Proton NMR ( H NMR, 400 MHz, DMSO-d )

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 0.88 | Triplet ( | 3H | Butyl -CH | Terminal methyl of butoxy chain |

| 1.25 – 1.55 | Multiplet | 4H | Butyl -CH | Internal methylene chain |

| 1.55 – 1.70 | Multiplet | 2H | Piperidine C3/C5-H | Ring protons |

| 1.85 – 2.00 | Multiplet | 2H | Piperidine C3/C5-H | Ring protons |

| 2.90 – 3.05 | Multiplet | 2H | Piperidine C2/C6-H | Adjacent to Nitrogen |

| 3.10 – 3.20 | Multiplet | 2H | Piperidine C2/C6-H | Adjacent to Nitrogen |

| 3.40 | Triplet ( | 2H | -O-CH | Ether methylene |

| 3.45 – 3.55 | Multiplet | 1H | Piperidine C4-H | Methine proton at ether linkage |

| 8.15 | Broad Singlet | 1H/2H | -NH | Ammonium protons (Exchangeable) |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode)

-

Calculated Mass [M+H]

: 158.15 Da (Free base + H) -

Observed: 158.2 m/z

Part 5: Pharmaceutical Applications[3][7][11][13][14][15]

4-Butoxypiperidine is a "privileged structure" intermediate, meaning its scaffold is capable of binding to multiple receptor types with high affinity.

Key Therapeutic Areas

-

MMP Inhibitors: Used in the synthesis of aromatic sulfone hydroxamic acids. The butoxy tail occupies the S1' specificity pocket of Matrix Metalloproteases (MMP-2, MMP-9, MMP-13), critical for inhibiting tumor metastasis and inflammation [2].

-

Antifungal Agents: Incorporated into benzamide derivatives targeting Pneumocystis carinii pneumonia (PCP) [3].

-

Muscarinic Agonists: The piperidine ring serves as the cationic headgroup in ligands designed for muscarinic acetylcholine receptors [4].

Part 6: Safety & Handling (SDS Summary)

Hazard Classification:

-

Eye Irritation: Category 2A (Causes serious eye irritation)

-

STOT-SE: Category 3 (May cause respiratory irritation)[1]

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling the dry powder to prevent inhalation.

-

Storage: Store in a cool, dry place. Hygroscopic—keep tightly sealed.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

-

US Patent Application 2005/0261177 A1. Process for preparation of antimicrobial compounds. (2005).[1][3] Link

-

European Patent EP1042290A1. Aromatic sulfone hydroxamic acid metalloprotease inhibitor. (2000). Link

-

Matrix Scientific. Safety Data Sheet: 4-Butoxypiperidine hydrochloride. (2017).[4] Link

-

Russian Patent RU2269523C2. Muscarinic Agonists. (2006). Link

Sources

Technical Whitepaper: Scalable Synthesis and Characterization of 4-Butoxypiperidine Hydrochloride

Executive Summary

4-Butoxypiperidine hydrochloride is a critical saturated heterocyclic building block employed in the synthesis of local anesthetics, GPCR ligands (specifically muscarinic antagonists), and hERG channel blockers. Its structural core—a piperidine ring functionalized with a lipophilic ether chain at the 4-position—modulates the pharmacokinetic profile of drug candidates, particularly their blood-brain barrier (BBB) permeability and lipid solubility.

This guide details a robust, two-step synthetic route designed for high purity (>98%) and scalability. Unlike direct alkylation strategies that suffer from chemoselectivity issues (N-alkylation vs. O-alkylation), this protocol utilizes a protection-deprotection strategy to ensure exclusive O-alkylation.

Retrosynthetic Analysis & Strategy

To synthesize 4-butoxypiperidine hydrochloride efficiently, we must address the competing nucleophilicity between the secondary amine and the secondary alcohol on the piperidine ring.

-

Challenge: The secondary amine (

) is significantly more nucleophilic than the hydroxyl group. Direct reaction of 4-hydroxypiperidine with 1-bromobutane results predominantly in N-butyl-4-hydroxypiperidine or quaternary ammonium salts. -

Solution: A protection strategy using the tert-butoxycarbonyl (Boc) group renders the nitrogen non-nucleophilic, allowing for selective Williamson ether synthesis at the oxygen atom.

Strategic Pathway

-

Protection: Start with commercially available N-Boc-4-hydroxypiperidine (CAS: 109384-19-2).

-

Functionalization: O-Alkylation using sodium hydride (NaH) and 1-bromobutane.

-

Deprotection: Acidolytic cleavage of the Boc group to yield the hydrochloride salt.

Figure 1: Retrosynthetic disconnection showing the necessity of N-protection to achieve selective O-alkylation.

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-butoxypiperidine-1-carboxylate

This step utilizes a Williamson ether synthesis. Sodium hydride is used to deprotonate the alcohol, generating a highly nucleophilic alkoxide that attacks the alkyl halide.

Reagents:

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

1-Bromobutane (1.2 equiv)

-

DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Deprotonation: Carefully add NaH portion-wise over 20 minutes. Note: Hydrogen gas evolution will occur. Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes to ensure complete alkoxide formation.

-

Alkylation: Cool back to 0°C. Add 1-bromobutane dropwise via syringe.

-

Reaction: Remove the ice bath and stir at RT for 12–16 hours. Monitor by TLC (Solvent: 20% EtOAc/Hexanes; Stain: Ninhydrin or KMnO4).

-

Workup: Quench carefully with ice-cold water. Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, followed by brine. Dry over

and concentrate in vacuo. -

Purification: The crude oil is typically sufficient for the next step. If high purity is required, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Step 2: Deprotection to 4-Butoxypiperidine Hydrochloride

Reagents:

-

tert-butyl 4-butoxypiperidine-1-carboxylate (from Step 1)

-

4M HCl in 1,4-Dioxane (5.0 equiv)

-

Diethyl Ether (for precipitation)

Procedure:

-

Dissolution: Dissolve the intermediate oil in a minimal amount of dry 1,4-dioxane or dichloromethane (DCM).

-

Acidification: Add 4M HCl in dioxane dropwise at 0°C.

-

Cleavage: Stir at RT for 2–4 hours. The solution will initially be clear, and a white precipitate may begin to form as the Boc group is cleaved (releasing isobutylene gas and

). -

Isolation: Dilute the reaction mixture with anhydrous diethyl ether to fully precipitate the hydrochloride salt.

-

Filtration: Filter the white solid under a nitrogen blanket (the salt is hygroscopic). Wash the filter cake with cold ether.

-

Drying: Dry in a vacuum oven at 40°C for 12 hours.

Figure 2: Process flow diagram for the synthesis of 4-butoxypiperidine hydrochloride.

Characterization & Quality Control

The identity of the product is confirmed by the disappearance of Boc signals in NMR and the presence of the butyl ether chain.

Representative Data

| Analysis | Parameter | Expected Result | Interpretation |

| Appearance | Visual | White to off-white crystalline solid | High purity salt formation. |

| Triplet (3H) | Terminal methyl of butyl group. | ||

| Multiplets (4H) | Methylene protons of butyl chain. | ||

| Triplet (2H) | |||

| Multiplet (1H) | Methine proton at C4 of piperidine. | ||

| Broad Singlet (2H) | Ammonium protons ( | ||

| MS (ESI) | m/z | 158.15 | Matches free base mass (157.15) + proton. |

Critical Quality Attributes (CQA)

-

Residual Solvent: DMF is difficult to remove. Check for a singlet at

2.89 and 2.96 in -

Water Content: The HCl salt is hygroscopic. Karl Fischer titration should be <1.0% for stable storage.

Process Optimization & Troubleshooting

Moisture Control (The "Dry" Standard)

The Williamson ether synthesis (Step 1) is strictly moisture-sensitive. Water reacts with NaH to produce NaOH, which is not strong enough to deprotonate the alcohol effectively and consumes the reagent.

-

Protocol Adjustment: Use fresh anhydrous DMF. If NaH in oil is used, it can be washed with hexanes under nitrogen to remove mineral oil, though this increases safety risks (dry NaH is pyrophoric). Using the dispersion is generally safer and effective if the stoichiometry is adjusted.

Workup Challenges (Emulsions)

DMF often causes emulsions during extraction.

-

Solution: Wash the organic layer with 5% LiCl solution instead of pure water. LiCl increases the ionic strength and breaks emulsions while sequestering DMF into the aqueous phase.

Safety Considerations

-

Sodium Hydride: Reacts violently with water releasing hydrogen gas. quench reactions slowly at 0°C.

-

HCl in Dioxane: Corrosive and fuming. Handle in a fume hood.

-

Isobutylene: Generated during deprotection. Ensure the reaction vessel is vented to a scrubber or hood exhaust to prevent pressure buildup.

References

-

Starting Material Synthesis

-

General Williamson Ether Protocol on Piperidines

-

Methodology for alkylation of N-protected 4-hydroxypiperidines.[2] BenchChem Protocols.

-

-

Analogous Characterization (4-Ethoxypiperidine)

-

Structure and properties of 4-alkoxypiperidine salts.[6] PubChem.

-

- Deprotection Methodologies: Greene, T.W., Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc removal using HCl/Dioxane).

Sources

- 1. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis method of N-Boc-4-hydroxypiperidine (2018) | Shuai Xiaohua [scispace.com]

- 4. N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum [chemicalbook.com]

- 5. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

4-Butoxypiperidine hydrochloride spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Characterization of 4-Butoxypiperidine Hydrochloride

Introduction

4-Butoxypiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its structure, featuring a polar piperidinium ring and a nonpolar butoxy side chain, makes it a versatile intermediate for creating more complex molecules with potential therapeutic applications. The precise confirmation of its chemical identity and purity is paramount before its use in any synthetic route. This guide provides a detailed analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unambiguously characterize this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to explain the causality behind the spectral features, providing field-proven insights into the analytical workflow.

Molecular Structure and Spectroscopic Overview

The first step in any spectral analysis is a thorough understanding of the molecule's structure. 4-Butoxypiperidine hydrochloride is the salt formed between the basic piperidine nitrogen and hydrochloric acid. This protonation has significant and predictable effects on the compound's spectral properties when compared to its free base form.

The key structural features to be validated are:

-

The saturated six-membered piperidinium ring.

-

The ether linkage (C-O-C).

-

The n-butyl group.

-

The presence of the N-H⁺ bond and the chloride counter-ion.

Caption: Structure of 4-Butoxypiperidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For 4-butoxypiperidine hydrochloride, both ¹H and ¹³C NMR are essential for mapping the carbon-hydrogen framework.

Expertise & Experience: The choice of solvent is critical. While CDCl₃ is common, this hydrochloride salt may have limited solubility. A more polar solvent like deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) is often a better choice. In D₂O, the acidic N-H₂⁺ protons will rapidly exchange with the solvent, causing their signal to disappear. In DMSO-d₆, these protons are typically observable, often as a broad singlet. The following predicted data assumes a solvent like DMSO-d₆.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of 4-butoxypiperidine hydrochloride in ~0.6 mL of DMSO-d₆.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard one-dimensional proton spectrum at 25 °C.

-

Processing: Fourier transform the data, phase correct, and calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

¹H NMR Spectral Data (Predicted)

| Position Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-a (N-H₂⁺) | 8.5 - 9.5 | broad s | 2H | The protons on the positively charged nitrogen are highly deshielded and often exchange, leading to a broad signal. |

| H-b (O-CH₂) | 3.40 - 3.50 | t | 2H | Protons on the carbon attached to the ether oxygen are deshielded. Coupled to H-g. |

| H-c (CH-O) | 3.20 - 3.35 | m | 1H | The methine proton is deshielded by the adjacent oxygen. |

| H-d (CH₂-N⁺) | 3.00 - 3.20 | m | 2H (axial) | Protons adjacent to the electron-withdrawing N⁺ are significantly deshielded. |

| H-e (CH₂-N⁺) | 2.80 - 3.00 | m | 2H (equatorial) | Protons adjacent to the electron-withdrawing N⁺ are significantly deshielded. |

| H-f (CH₂) | 1.85 - 2.00 | m | 2H (axial) | Aliphatic protons on the piperidine ring. |

| H-g (O-CH₂-CH₂) | 1.45 - 1.55 | m | 2H | Aliphatic protons on the butyl chain. |

| H-h (CH₂) | 1.30 - 1.45 | m | 2H (equatorial) | Aliphatic protons on the piperidine ring. |

| H-i (CH₂-CH₃) | 1.25 - 1.40 | sextet | 2H | Aliphatic protons on the butyl chain. |

| H-j (CH₃) | 0.85 - 0.95 | t | 3H | Terminal methyl group, least deshielded protons. |

¹³C NMR Spectral Data (Predicted)

| Position Label | Chemical Shift (δ, ppm) | Rationale |

| C-1 (CH-O) | ~75 | Carbon attached to the electronegative oxygen is significantly deshielded. |

| C-2 (O-CH₂) | ~69 | Carbon on the butyl chain attached to oxygen. |

| C-3 (CH₂-N⁺) | ~45 | Carbon adjacent to the positively charged nitrogen is deshielded. |

| C-4 (CH₂) | ~31 | Aliphatic carbon on the butyl chain. |

| C-5 (CH₂) | ~29 | Aliphatic carbon on the piperidine ring. |

| C-6 (CH₂-CH₃) | ~19 | Aliphatic carbon on the butyl chain. |

| C-7 (CH₃) | ~14 | Terminal methyl carbon, the most shielded carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Its primary utility here is to confirm the presence of the N-H⁺ group (distinguishing the salt from the free base) and the C-O ether linkage.

Trustworthiness & Self-Validation: The presence of a very broad and strong absorption in the 2400-2800 cm⁻¹ range is a hallmark of an amine salt. This feature provides a definitive, self-validating piece of evidence for the hydrochloride form of the molecule. Modern Attenuated Total Reflectance (ATR) accessories require minimal sample preparation and provide high-quality, reproducible data.

Experimental Protocol: ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount (a few milligrams) of the solid 4-butoxypiperidine hydrochloride directly onto the ATR crystal.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum (clean crystal) followed by the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

IR Spectral Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Significance |

| 2950 - 2850 | Strong | C-H (alkane) stretch | Confirms the presence of the aliphatic piperidine and butyl groups. |

| 2800 - 2400 | Strong, very broad | N-H₂⁺ stretch | Diagnostic peak . Confirms the presence of the piperidinium salt. |

| ~1600 | Medium, broad | N-H₂⁺ bend | Asymmetric bending of the ammonium group. |

| 1470 - 1450 | Medium | C-H bend | Scissoring and bending modes of the CH₂ groups. |

| 1120 - 1080 | Strong | C-O-C stretch | Diagnostic peak . Confirms the presence of the ether linkage. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering further structural clues.

Expertise & Experience: For a pre-charged, polar molecule like an amine hydrochloride, Electrospray Ionization (ESI) in positive ion mode is the ideal technique. The analysis will not detect the intact salt, but rather the protonated free base, [M+H]⁺, where 'M' is the neutral 4-butoxypiperidine. The molecular weight of the free base (C₉H₁₉NO) is 157.26 g/mol . Therefore, we expect to see the molecular ion at an m/z of approximately 158.27.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Infuse the solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Fragmentation (MS/MS): To confirm the structure, the parent ion (m/z 158) can be isolated and fragmented (e.g., via Collision-Induced Dissociation, CID) to observe daughter ions.

MS Fragmentation Analysis (Predicted)

The protonated molecule will fragment through characteristic pathways, primarily involving the cleavage of bonds alpha to the nitrogen and the ether oxygen.

Caption: Predicted ESI-MS fragmentation of 4-butoxypiperidine.

Predicted Mass Spectral Data

| m/z | Identity | Rationale |

| 158 | [M+H]⁺ | The protonated molecular ion of the free base (C₉H₁₉NO). |

| 102 | [M+H - C₄H₈]⁺ | Loss of butene via a McLafferty-type rearrangement, resulting in protonated 4-hydroxypiperidine. |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the C-O bond with loss of the butoxy radical. |

Conclusion

The comprehensive analysis using NMR, IR, and MS provides a robust and self-validating workflow for the structural confirmation of 4-butoxypiperidine hydrochloride. ¹H and ¹³C NMR establish the complete carbon-hydrogen framework. IR spectroscopy offers rapid confirmation of key functional groups, most notably the piperidinium N-H⁺ and ether C-O linkages. Finally, ESI-MS confirms the correct molecular weight and provides additional structural evidence through predictable fragmentation patterns. Together, these techniques leave no ambiguity as to the identity and integrity of the compound, ensuring its suitability for downstream applications in research and development.

References

An In-depth Technical Guide on the Solubility of 4-Butoxypiperidine Hydrochloride in Organic Solvents

Introduction: The Significance of 4-Butoxypiperidine Hydrochloride in Modern Drug Discovery

4-Butoxypiperidine hydrochloride is a substituted piperidine derivative of increasing interest within the pharmaceutical and agrochemical sectors. The piperidine scaffold is a ubiquitous structural motif found in numerous biologically active compounds, valued for its favorable pharmacokinetic properties.[1] The introduction of a butoxy group at the 4-position imparts a degree of lipophilicity, which can be crucial for modulating a molecule's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. As with many amine-containing active pharmaceutical ingredients (APIs), 4-butoxypiperidine is often utilized as a hydrochloride salt to enhance its stability and aqueous solubility.[2]

A comprehensive understanding of the solubility of 4-butoxypiperidine hydrochloride in various organic solvents is a critical prerequisite for its successful application in drug development.[3] Solvent selection impacts every stage of the pharmaceutical pipeline, from synthesis and purification to formulation and final dosage form. This guide provides a detailed exploration of the theoretical and practical aspects of determining the solubility of 4-butoxypiperidine hydrochloride, offering researchers, scientists, and drug development professionals a robust framework for their experimental work.

Theoretical Underpinnings of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, temperature, pressure, and the pH of the medium.[4] The principle of "like dissolves like" serves as a fundamental guideline, suggesting that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[5]

4-Butoxypiperidine hydrochloride possesses both polar and non-polar characteristics. The piperidine ring, with its nitrogen atom, and the hydrochloride salt moiety contribute to its polarity and capacity for hydrogen bonding. Conversely, the butyl chain of the butoxy group introduces a non-polar, lipophilic character. This amphiphilic nature suggests that its solubility will be highly dependent on the specific properties of the organic solvent.

Key factors influencing the solubility of 4-butoxypiperidine hydrochloride include:

-

Solvent Polarity and Dielectric Constant: Polar solvents with high dielectric constants are generally more effective at solvating ionic species like hydrochloride salts.

-

Hydrogen Bonding Capacity: Protic solvents, which can act as hydrogen bond donors (e.g., alcohols), are likely to exhibit good solubility for this compound due to the presence of the nitrogen and chloride ions. Aprotic polar solvents (e.g., DMSO, DMF) can act as hydrogen bond acceptors and are also expected to be effective solvents.

-

Van der Waals Forces: The non-polar butoxy group will interact with non-polar solvents through Van der Waals forces, contributing to solubility in less polar media.

Predictive Qualitative Solubility Profile

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The amine hydrochloride can readily form hydrogen bonds with these solvents. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | High | Favorable dipole-dipole interactions are anticipated. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents can solvate both the polar and non-polar regions of the molecule. |

| Esters | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity for dissolution. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The ionic nature of the hydrochloride salt limits solubility in highly non-polar solvents. |

Experimental Protocol for Equilibrium Solubility Determination

To obtain accurate and reproducible solubility data, a robust experimental protocol is essential. The following method outlines the determination of equilibrium solubility, a standard approach in the pharmaceutical industry.[8]

Materials and Equipment:

-

4-Butoxypiperidine hydrochloride

-

Selected organic solvents (analytical grade or higher)

-

Vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-butoxypiperidine hydrochloride to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved 4-butoxypiperidine hydrochloride.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-butoxypiperidine hydrochloride in each solvent based on the measured concentration and the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Determining Equilibrium Solubility.

Factors Influencing Solubility: A Deeper Dive

The solubility of 4-butoxypiperidine hydrochloride is not a static property but is influenced by several external factors. A conceptual understanding of these relationships is crucial for solvent selection in synthesis, purification, and formulation processes.

Caption: Key Factors Affecting Solubility.

Safety Considerations

While a specific Safety Data Sheet (SDS) for 4-butoxypiperidine hydrochloride is not widely available, it is prudent to handle this compound with care, following standard laboratory safety protocols for piperidine derivatives.[9][10][11][12] It is recommended to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11] Work should be conducted in a well-ventilated area, such as a fume hood.[9] In case of accidental exposure, consult the SDS for similar compounds and seek medical advice.

Conclusion

The solubility of 4-butoxypiperidine hydrochloride in organic solvents is a critical parameter that dictates its utility in various stages of drug development. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a predictive qualitative solubility profile, and a detailed, step-by-step experimental protocol for its quantitative determination. By understanding the interplay of molecular structure, solvent properties, and experimental conditions, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful research and development outcomes. The methodologies and principles outlined herein provide a solid foundation for the characterization of 4-butoxypiperidine hydrochloride and other novel piperidine-based compounds.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of Piperidin-2-ylmethylacetate.

- Department of Chemistry, University of Pristina. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of (R)-N-(1-phenylethyl)propan-2-amine.

- Department of Chemistry, University of Pristina. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Solubility of Things. (n.d.). Piperidine.

- BenchChem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- BenchChem. (n.d.). Technical Guide: Solubility of N-Boc-4-hydroxypiperidine in Organic Solvents.

- Hameed, G. S. (2024, January 23). Solubility and distribution.

- Thermo Fisher Scientific. (2022, November 18). SAFETY DATA SHEET: 1,4'-Bipiperidine.

- ChemicalBook. (2026, January 13). 4-Hydroxypiperidine hydrochloride.

- Research and Reviews. (2022, February 14). Solubility: The Important Phenomenon in Pharmaceutical Analysis.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.

- Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET.

- United States Biological. (n.d.). Safety Data Sheet.

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis (Doctoral dissertation, University of Glasgow). Retrieved from [Link]

- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: N-BOC-4-Hydroxypiperidine.

- LookChem. (n.d.). Cas 109384-19-2, N-BOC-4-Hydroxypiperidine.

-

PubChem. (n.d.). 4-Piperidone hydrochloride. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 41979-39-9: 4-Piperidone hydrochloride.

- Kiani, M., et al. (2023). The correlation of solid-liquid solubility using an updated semi-theoretical equation. Physical Chemistry Research, 12(3), 567-578.

-

PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-Chlorophenyl)-4-hydroxypiperidine. Retrieved from [Link]

- ThoughtCo. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.

-

PubChem. (n.d.). 4,4-Difluoropiperidine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). 4-Aminopiperidine hydrochloride. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 3. physchemres.org [physchemres.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. rroij.com [rroij.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. peptide.com [peptide.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

A Guide to 4-Butoxypiperidine Hydrochloride: A Versatile Building Block in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the piperidine scaffold stands out as a "privileged structure," a molecular framework frequently found in successful therapeutic agents. Its three-dimensional geometry and basic nitrogen atom provide an ideal foundation for engaging with complex biological targets. This guide focuses on a specific, high-value derivative: 4-Butoxypiperidine hydrochloride. We will explore its synthesis, physicochemical properties, and strategic applications as a synthetic building block. This document serves as a technical resource for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to leverage this versatile intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).

The Strategic Importance of the 4-Substituted Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of conditions, from neurological disorders to cancer.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a rigid, predictable conformational anchor for presenting pharmacophoric elements to biological receptors.

Functionalization at the 4-position of the piperidine ring is a particularly powerful strategy. It allows for the introduction of diverse chemical moieties that can project into binding pockets, form critical hydrogen bonds, or modulate the overall lipophilicity of a molecule without sterically hindering the reactive secondary amine at the 1-position. 4-Butoxypiperidine hydrochloride exemplifies this principle, offering a pre-installed butoxy group—an ether linkage that is generally stable in vivo—and a reactive secondary amine handle, protected as a stable, easy-to-handle hydrochloride salt. This combination makes it an efficient and valuable intermediate for building molecular complexity.[]

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's properties and handling requirements is fundamental to its effective and safe use in the laboratory.

Key Properties

The following table summarizes the key physicochemical properties of 4-Butoxypiperidine and its hydrochloride salt.

| Property | Value | Source |

| Chemical Name | 4-Butoxypiperidine hydrochloride | - |

| Molecular Formula | C₉H₂₀ClNO | Inferred |

| Molecular Weight | 193.72 g/mol | Inferred |

| Appearance | Expected to be a white to off-white solid | [3] |

| Solubility | Soluble in water and polar organic solvents | [4] |

| pKa (Piperidine N) | ~11 (for parent piperidine) | General Chemical Knowledge |

| XlogP (Free Base) | 1.5 (Predicted) | [5] |

Safety, Handling, and Storage

As with all piperidine derivatives, 4-Butoxypiperidine hydrochloride and its precursors must be handled with appropriate care. Safety data sheets for structurally related compounds indicate potential hazards.[6][7]

-

Hazard Profile : May cause skin irritation, serious eye irritation, and respiratory irritation.[7][8] Harmful if swallowed.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9] Work should be conducted in a well-ventilated fume hood.

-

Handling : Avoid generating dust. Keep away from heat and sources of ignition. Use non-sparking tools and take measures to prevent static discharge.

-

Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated area.[10] The hydrochloride salt is generally stable but can be hygroscopic.[6]

A Validated Synthetic Pathway

The synthesis of 4-Butoxypiperidine hydrochloride is a multi-step process that relies on established, high-yielding chemical transformations. The most logical and field-proven approach begins with the readily available 4-hydroxypiperidine and involves three key stages: N-protection, etherification, and deprotection/salt formation.

Step 1: N-Protection of 4-Hydroxypiperidine

The secondary amine of 4-hydroxypiperidine is nucleophilic and would compete with the hydroxyl group in the subsequent etherification step. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and its clean, acid-labile removal.[11][12] The reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base proceeds in near-quantitative yield.[12]

Step 2: Williamson Ether Synthesis

With the amine protected, the hydroxyl group of N-Boc-4-hydroxypiperidine can be selectively alkylated. The Williamson ether synthesis is the classic and most reliable method for this transformation. Deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), generates a nucleophilic alkoxide, which then displaces a halide from an alkylating agent (e.g., 1-bromobutane) via an Sₙ2 reaction to form the desired ether.

Step 3: Boc Deprotection and Salt Formation

The final step is the removal of the Boc protecting group. This is efficiently accomplished by treating the N-Boc-4-butoxypiperidine intermediate with a strong acid. A saturated solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or diethyl ether is ideal, as it cleaves the Boc group and simultaneously precipitates the desired product as the stable hydrochloride salt.[3][13] This method is often quantitative and provides a product of high purity after simple filtration and drying.

The overall synthetic workflow is illustrated below.

Caption: Synthetic pathway to 4-Butoxypiperidine hydrochloride.

Applications in API Synthesis

Once synthesized, 4-Butoxypiperidine hydrochloride is a versatile intermediate ready for incorporation into more complex molecular architectures. The free secondary amine, easily liberated from the hydrochloride salt by treatment with a base, is the primary site of subsequent reactions.

Key Synthetic Transformations

-

N-Alkylation / Reductive Amination : The piperidine nitrogen can be alkylated with various alkyl halides or can participate in reductive amination with aldehydes and ketones to form new carbon-nitrogen bonds, a common strategy for linking molecular fragments.

-

N-Arylation : Modern cross-coupling methodologies, such as the Buchwald-Hartwig amination, allow for the direct formation of a bond between the piperidine nitrogen and an aryl or heteroaryl ring. This is a powerful technique for creating core structures found in many CNS-active agents.

-

Acylation : Reaction with acyl chlorides, anhydrides, or activated carboxylic acids yields N-acylpiperidines (amides). This transformation is fundamental in drug design, as the amide bond is a key structural feature in countless pharmaceuticals.

-

Multi-Component Reactions (MCRs) : The secondary amine functionality makes this building block suitable for use in powerful one-pot reactions like the Ugi or Biginelli reactions, which can rapidly generate molecular diversity from simple starting materials.[3][14]

The diagram below illustrates the central role of 4-Butoxypiperidine as a scaffold for diversification.

Caption: Key synthetic applications of the 4-Butoxypiperidine scaffold.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 4-Butoxypiperidine hydrochloride. These procedures are based on well-established and reliable chemical transformations.

Protocol 5.1: Synthesis of tert-butyl 4-butoxypiperidine-1-carboxylate

-

Objective : To synthesize the N-Boc protected ether intermediate via Williamson ether synthesis.

-

Materials :

-

tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

1-Bromobutane (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure :

-

Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Carefully add the sodium hydride dispersion to the THF and cool the suspension to 0 °C in an ice bath.

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension over 30 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add 1-bromobutane dropwise.

-

Allow the reaction to warm to room temperature and stir overnight (monitor by TLC or LC-MS for disappearance of starting material).

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

-

Extract the aqueous phase with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.

-

Protocol 5.2: Synthesis of 4-Butoxypiperidine hydrochloride

-

Objective : To deprotect the N-Boc group and isolate the final product as a hydrochloride salt.[3][13]

-

Materials :

-

tert-butyl 4-butoxypiperidine-1-carboxylate (1.0 eq)

-

4M HCl in 1,4-dioxane

-

Anhydrous diethyl ether

-

-

Procedure :

-

Dissolve the purified tert-butyl 4-butoxypiperidine-1-carboxylate from the previous step in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

To this solution, add an excess of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) at room temperature.

-

Stir the mixture for 2-4 hours at room temperature. Evolution of gas (isobutylene) will be observed. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Upon completion, a white precipitate should form. If necessary, add anhydrous diethyl ether to facilitate further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous diethyl ether to remove any non-polar impurities.

-

Dry the white solid under high vacuum to afford pure 4-Butoxypiperidine hydrochloride.

-

Conclusion

4-Butoxypiperidine hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that offers a reliable and efficient entry point into a diverse chemical space. Its pre-installed, stable butoxy group and its readily functionalized secondary amine make it an asset for medicinal chemists aiming to construct novel molecular entities with desirable drug-like properties. By understanding its synthesis and mastering its application in key synthetic transformations, researchers can significantly accelerate the discovery and development of next-generation therapeutics.

References

-

ThermoFisher Scientific. (2022). SAFETY DATA SHEET. Retrieved from [Link]

-

Xiaohua, S. (2018). Synthesis method of N-Boc-4-hydroxypiperidine. SciSpace. Retrieved from [Link]

- Google Patents. (2015). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.

-

PubChemLite. 4-butoxypiperidine (C9H19NO). Retrieved from [Link]

-

Teodori, E., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 47(24), 5874-5885. Retrieved from [Link]

-

Chung, F. L., & Hecht, S. S. (1992). Reaction of alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine: oxygen-dependent formation of 4-oxo-2-pentenal and a 1,N2-ethenodeoxyguanosine adduct. Chemical Research in Toxicology, 5(5), 706-712. Retrieved from [Link]

-

Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154-1174. Retrieved from [Link]

-

Liu, G. Q., et al. (2016). Preparation of trans-2-Substituted-4-halopiperidines and cis-2-Substituted-4-halotetrahydropyrans via AlCl3-Catalyzed Prins Reaction. The Journal of Organic Chemistry, 81(12), 5144-5161. Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

-

Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved from [Link]

-

Domínguez, B., et al. (2023). Green Oxidative Catalytic Processes for the Preparation of APIs and Precursors. Molecules, 28(6), 2826. Retrieved from [Link]

-

The Pharma Review. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

Hecht, S. S., & Chen, C. B. (1991). Reactions of alpha-acetoxy-N-nitrosopyrrolidine and alpha-acetoxy-N-nitrosopiperidine with deoxyguanosine: formation of N2-tetrahydrofuranyl and N2-tetrahydropyranyl adducts. Chemical Research in Toxicology, 4(5), 600-606. Retrieved from [Link]

-

Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Retrieved from [Link]

-

Defense Technical Information Center. Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]

-

PubChem. 4,4'-Bipiperidine dihydrochloride. Retrieved from [Link]

-

PubChem. 4-Piperidone hydrochloride. Retrieved from [Link]

-

Wang, S. S., et al. (1981). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 46(12), 2561-2564. Retrieved from [Link]

-

Tale, R. H., et al. (2018). A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. Journal of Saudi Chemical Society, 22(6), 731-738. Retrieved from [Link]

Sources

- 1. 4-Hydroxypiperidine|Pharmaceutical Intermediate [benchchem.com]

- 3. 4-Hydroxypiperidine hydrochloride | 5382-17-2 [chemicalbook.com]

- 4. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 4-butoxypiperidine (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 6. fishersci.com [fishersci.com]

- 7. 4-Piperidone hydrochloride | C5H10ClNO | CID 3084851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,4'-Bipiperidine dihydrochloride | C10H22Cl2N2 | CID 12270637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 12. N-BOC-4-Hydroxypiperidine | 109384-19-2 [chemicalbook.com]

- 13. 4-Hydroxypiperidine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 14. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4-Butoxypiperidine Hydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its favorable physicochemical properties and synthetic tractability.[1][2] Among its many derivatives, 4-Butoxypiperidine hydrochloride has emerged as a particularly valuable building block, especially in the discovery of novel drugs targeting the central nervous system (CNS). This guide provides an in-depth analysis of the strategic applications of the 4-butoxypiperidine moiety, elucidating how its unique structural and chemical characteristics are leveraged to optimize ligand-target interactions, modulate pharmacokinetic profiles, and ultimately enhance therapeutic efficacy. We will explore its role in the design of opioid receptor modulators, its influence on blood-brain barrier permeability, and provide detailed synthetic and analytical protocols to support its practical application in drug discovery programs.

Introduction: The Strategic Value of the 4-Butoxypiperidine Scaffold

The piperidine scaffold is one of the most ubiquitous nitrogen-containing heterocyclic rings in approved pharmaceuticals.[3] Its prevalence stems from its ability to serve as a versatile framework that can be readily functionalized to present pharmacophoric elements in a defined three-dimensional space. The introduction of an alkoxy group at the 4-position, specifically a butoxy group, imparts a unique combination of properties that medicinal chemists can exploit.

The 4-butoxy group offers a significant increase in lipophilicity compared to smaller alkoxy or hydroxyl substituents. This characteristic is often critical for enhancing a molecule's ability to cross biological membranes, including the formidable blood-brain barrier (BBB).[4][5] Furthermore, the flexible n-butyl chain can engage in productive hydrophobic interactions within the binding pockets of target proteins, while the ether oxygen can act as a hydrogen bond acceptor. This dual nature allows the 4-butoxypiperidine scaffold to be a powerful tool in optimizing a compound's potency and pharmacokinetic/pharmacodynamic (PK/PD) profile.[4]

Key Physicochemical Attributes:

| Property | Influence on Drug Design |

| Basicity (pKa) | The piperidine nitrogen's pKa allows it to be protonated at physiological pH, enabling ionic interactions and improving aqueous solubility. |

| Lipophilicity (LogP/LogD) | The n-butoxy group increases lipophilicity, which can enhance membrane permeability and BBB penetration. This must be balanced to avoid excessive non-specific binding or poor solubility.[5] |

| Conformational Flexibility | The piperidine ring exists predominantly in a chair conformation. The butoxy group can adopt axial or equatorial positions, influencing the spatial orientation of other substituents.[6] |

| Hydrogen Bonding | The ether oxygen of the butoxy group can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. |

Core Applications in Medicinal Chemistry

The 4-butoxypiperidine moiety has been successfully incorporated into a range of therapeutic candidates, demonstrating its versatility across different biological targets.

Central Nervous System (CNS) Agents

A primary application domain for this scaffold is in the development of drugs targeting CNS disorders.[7] The challenge of delivering drugs to the brain is significant, and strategies to enhance BBB permeability are highly sought after.[5] The balanced lipophilicity provided by the 4-butoxy group makes it an attractive component for CNS drug candidates.[4]

-

Opioid Receptor Modulators: The 4-substituted piperidine framework is a classic scaffold for opioid receptor ligands, including potent analgesics.[8][9] The nature of the substituent at the 4-position is critical for modulating affinity and efficacy at mu, delta, and kappa opioid receptors. The butoxy group can occupy a hydrophobic sub-pocket in the receptor, contributing to binding affinity. Structure-activity relationship (SAR) studies have shown that varying the length and nature of the 4-alkoxy chain can fine-tune a compound's pharmacological profile from a full agonist to an antagonist.[8]

-

Dopamine and Serotonin Receptor Ligands: These receptors are key targets for treating a variety of psychiatric and neurological disorders. The piperidine nitrogen often serves as a key interaction point, mimicking the endogenous neurotransmitters. The 4-butoxy group can be used to optimize the overall physicochemical properties of the ligand to achieve the desired balance of potency, selectivity, and brain penetration.

Antiviral Agents (HIV Protease Inhibitors)

In the design of HIV-1 protease inhibitors, the piperidine ring has been effectively utilized as a P2-ligand, which interacts with the S2 subsite of the enzyme.[10] A study on potent HIV-1 protease inhibitors incorporated diverse piperidine analogues as P2-ligands.[10] While this specific study focused on carboxamide derivatives at the 3-position, the principle of using substituted piperidines to explore the enzyme's binding pockets is well-established. A 4-butoxy substituent could be employed to probe hydrophobic regions of the S2 pocket, potentially enhancing binding affinity and antiviral potency. One study found that a compound with a (R)-piperidine-3-carboxamide as the P2-ligand and a 4-methoxylphenylsulfonamide as the P2'-ligand showed the most effective inhibitory activity with an IC50 value of 3.61 nM.[10]

Synthetic Strategies and Methodologies

The synthesis of 4-butoxypiperidine and its derivatives is typically achieved through straightforward and scalable chemical transformations. A common and efficient approach starts from 4-hydroxypiperidine.

General Synthesis Workflow

The most direct route involves the Williamson ether synthesis, starting from a suitably N-protected 4-hydroxypiperidine.

Caption: General synthetic workflow for 4-Butoxypiperidine.

Detailed Experimental Protocol: Synthesis of N-Boc-4-butoxypiperidine

This protocol details the synthesis of the N-Boc protected intermediate, a versatile building block for further derivatization.

Materials:

-

N-Boc-4-hydroxypiperidine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

1-Bromobutane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-4-hydroxypiperidine (1.0 eq). Dissolve it in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes.

-